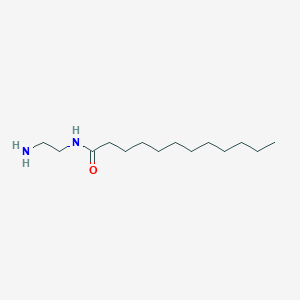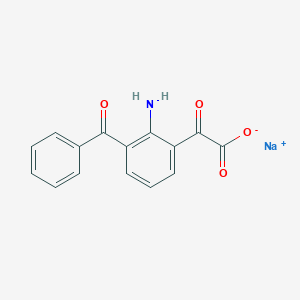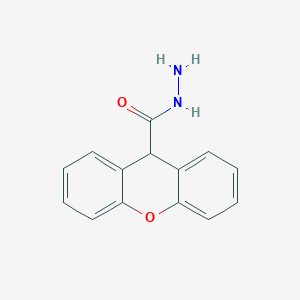
N-(2-Aminoethyl)dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)dodecanamide, also known as AED, is a synthetic compound used in scientific research for its unique properties. AED is a fatty acid amide that has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
N-(2-Aminoethyl)dodecanamide works by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, N-(2-Aminoethyl)dodecanamide increases the levels of endocannabinoids in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(2-Aminoethyl)dodecanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, reduce pain, and have anticonvulsant properties. N-(2-Aminoethyl)dodecanamide has also been shown to have neuroprotective effects and may have potential therapeutic uses in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-Aminoethyl)dodecanamide in lab experiments is its ability to selectively inhibit FAAH without affecting other enzymes. This allows researchers to study the specific effects of increased endocannabinoid levels without interference from other enzymes. However, one limitation of using N-(2-Aminoethyl)dodecanamide is its relatively low potency compared to other FAAH inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.
Future Directions
There are several potential future directions for N-(2-Aminoethyl)dodecanamide research. One area of interest is the potential therapeutic uses of N-(2-Aminoethyl)dodecanamide in the treatment of neurodegenerative diseases. Another area of interest is the potential use of N-(2-Aminoethyl)dodecanamide in the treatment of pain and inflammation. Additionally, further research is needed to better understand the long-term effects of N-(2-Aminoethyl)dodecanamide on the endocannabinoid system and its potential side effects.
Scientific Research Applications
N-(2-Aminoethyl)dodecanamide has been used in scientific research for its ability to modulate the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes, including pain, inflammation, and immune function. N-(2-Aminoethyl)dodecanamide has been shown to inhibit the breakdown of endocannabinoids, leading to increased levels of endocannabinoids in the body. This, in turn, can have a variety of effects on physiological processes.
properties
CAS RN |
10138-02-0 |
|---|---|
Product Name |
N-(2-Aminoethyl)dodecanamide |
Molecular Formula |
C14H30N2O |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
N-(2-aminoethyl)dodecanamide |
InChI |
InChI=1S/C14H30N2O/c1-2-3-4-5-6-7-8-9-10-11-14(17)16-13-12-15/h2-13,15H2,1H3,(H,16,17) |
InChI Key |
DESVYRJXTAYBFA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCN |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCN |
Other CAS RN |
10138-02-0 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)




![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)



